molecular formula C11H14ClFN2O B1380112 1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride CAS No. 1461707-83-4

1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B1380112
CAS No.: 1461707-83-4
M. Wt: 244.69 g/mol
InChI Key: AAIMXRIZDLZFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is a fluorinated pyrrolidine derivative synthesized via nucleophilic substitution reactions. As detailed in and , it is prepared by reacting 5-nitroindole with 3-fluorobenzoyl chloride in the presence of NaH (60% in oil) and dimethylformamide (DMF) at 100°C for 24 hours . The compound features a meta-fluorobenzoyl group attached to the pyrrolidine ring, which influences its electronic and steric properties.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(3-fluorophenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-9-3-1-2-8(6-9)11(15)14-5-4-10(13)7-14;/h1-3,6,10H,4-5,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIMXRIZDLZFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Fluorobenzoyl Chloride or Derivatives

Methodology:

  • The 3-fluorobenzoyl chloride or acid derivative is typically prepared via oxidation of 3-fluorobenzoic acid using thionyl chloride or oxalyl chloride, under reflux conditions, to generate the acyl chloride intermediate.
  • Alternatively, direct acylation of benzoyl derivatives with fluorinated reagents has been documented, often using phosphoryl chloride or phosphorus pentachloride.

Research Findings:

  • The oxidation of 3-fluorobenzoic acid with thionyl chloride at reflux provides high purity acyl chlorides with yields exceeding 90%.
  • The process is straightforward, scalable, and involves minimal purification steps.

Data Table 1: Typical Conditions for 3-Fluorobenzoyl Chloride Synthesis

Step Reagents Solvent Temperature Yield Notes
1 3-Fluorobenzoic acid + SOCl₂ None Reflux >90% Excess SOCl₂, removal of excess
2 Purification by distillation - - - Under reduced pressure

Formation of the Pyrrolidin-3-amine Core

Methodology:

  • The pyrrolidine ring bearing an amino group at position 3 can be synthesized via nucleophilic ring-opening of azetidines or through reductive amination of suitable ketones or aldehydes.
  • A common approach involves the reaction of 3-aminopyrrolidine with the acyl chloride derived from 3-fluorobenzoic acid.

Research Findings:

  • Acid chlorides react efficiently with 3-aminopyrrolidine in the presence of bases such as triethylamine or pyridine, at ambient or slightly elevated temperatures.
  • The reaction typically proceeds with high selectivity and yields exceeding 85%.

Data Table 2: Coupling of 3-Aminopyrrolidine with 3-Fluorobenzoyl Chloride

Step Reagents Solvent Temperature Molar Ratio Yield Notes
1 3-Aminopyrrolidine + 3-fluorobenzoyl chloride Dichloromethane Room temp 1:1.1 85-90% Use of base to scavenge HCl
2 Stirring for 2–4 hours - - - - Monitoring by TLC

Final Salt Formation: Hydrochloride

Methodology:

  • The free base is dissolved in a suitable solvent such as ethanol or ethyl acetate.
  • Hydrogen chloride gas or hydrochloric acid solution is bubbled through or added dropwise to precipitate the hydrochloride salt.
  • The precipitate is filtered, washed, and dried under vacuum.

Research Findings:

  • The hydrochloride salt formation is straightforward, with high purity and yield (>95%).
  • Crystallization conditions can be optimized to obtain well-defined crystals suitable for pharmaceutical applications.

Data Table 3: Hydrochloride Salt Formation

Step Reagents Solvent Temperature Yield Notes
1 HCl gas or HCl solution Ethanol 0–25°C >95% Precipitation of salt
2 Filtration and drying - - - Ensures purity

Summary of the Complete Synthesis

Stage Key Reagents Conditions Yield Remarks
1 3-Fluorobenzoic acid + SOCl₂ Reflux >90% Efficient acyl chloride synthesis
2 3-Aminopyrrolidine + acyl chloride Room temp, base 85-90% High-yield coupling
3 HCl gas Ambient >95% Salt formation

Advantages and Considerations

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride

Biological Activity

1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring substituted with a 3-fluorobenzoyl group. Its molecular formula is C11H13FN2C_{11}H_{13}FN_2 with a molecular weight of approximately 196.24 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological assays.

PropertyValue
Molecular FormulaC11H13FN2C_{11}H_{13}FN_2
Molecular Weight196.24 g/mol
SolubilitySoluble in water (hydrochloride form)
Melting PointNot specified

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • HeLa cells : IC50 value of approximately 13.62 µM.
  • HCT116 cells : IC50 value of around 11.57 µM.
  • MGC-803 cells : IC50 value of about 3.05 µM.

These values suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cancer cells. It may inhibit key enzymes involved in cell proliferation and survival pathways, such as:

  • Apoptosis pathways : Inducing programmed cell death in malignant cells.
  • Cell cycle regulation : Interfering with the normal progression of the cell cycle.

Additionally, the presence of the fluorine atom in the benzoyl moiety may enhance binding affinity to biological targets due to its electronegative nature, which can influence the electronic properties of the molecule .

Antimicrobial Activity

Preliminary studies have also indicated potential antimicrobial properties. The compound has shown activity against various bacterial strains, suggesting it could be explored for applications beyond oncology, including infectious diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several triazole derivatives, including this compound. The findings revealed that this compound exhibited superior cytotoxicity compared to non-substituted analogs, highlighting its potential as a lead compound for developing new cancer therapies .

Case Study 2: Mechanistic Insights

Further mechanistic studies demonstrated that treatment with this compound led to significant alterations in gene expression profiles associated with apoptosis and cell cycle regulation. These findings provide insights into how the compound may exert its anticancer effects at a molecular level .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with 1-(3-fluorobenzoyl)pyrrolidin-3-amine hydrochloride but differ in substituent positions or functional groups:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Properties/Notes References
1-(3-Fluorobenzoyl)pyrrolidin-3-amine HCl Meta-fluoro on benzoyl C₁₁H₁₄ClFN₂O 244.7 Synthesized via NaH/DMF at 100°C
1-(2-Fluorobenzoyl)pyrrolidin-3-amine HCl Ortho-fluoro on benzoyl C₁₁H₁₄ClFN₂O 244.7 Similar MW; steric effects may differ
(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine HCl Nitro group at 2-position C₁₀H₁₂ClFN₃O₂ 261.68 Higher MW; nitro group enhances reactivity
1-Benzhydrylazetidin-3-amine HCl Benzhydryl group; azetidine core C₁₆H₁₇ClN₂ 296.8 Azetidine core may alter ring strain
LY2389575 (mGlu receptor modulator) Bromopyrimidinyl; dichlorobenzyl C₁₆H₁₄BrCl₂N₃O₃S 479.18 Pyrrolidine-3-amine with allosteric activity

Pharmacological and Chemical Properties

  • Substituent Position Effects: The meta-fluoro substituent in the target compound may offer balanced electronic effects compared to ortho-fluoro analogs, which could exhibit steric hindrance .
  • LY2389575 () demonstrates how pyrrolidine-3-amine scaffolds are leveraged in allosteric modulators with subtype selectivity .

Research Implications and Limitations

  • Structural Diversity : Fluorine position and nitro groups significantly impact solubility, bioavailability, and target engagement. For example, nitro groups may improve CNS penetration but increase toxicity risks .
  • Data Gaps: Limited pharmacological data for 1-(3-fluorobenzoyl)pyrrolidin-3-amine HCl necessitate further studies to elucidate its biological activity, especially compared to analogs like LY2389575 .
  • Synthetic Challenges : Prolonged reaction times (24 hours) and use of NaH (a hazardous reagent) highlight scalability issues .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

  • Key Steps :
    • Amide Bond Formation : React pyrrolidin-3-amine with 3-fluorobenzoyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under inert atmosphere. Use a base like triethylamine to neutralize HCl byproducts .
    • Salt Formation : Treat the free base with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt.
  • Optimization :
    • Monitor reaction progress via TLC or LCMS to minimize side products (e.g., over-acylation).
    • Adjust stoichiometry (1:1.1 molar ratio of amine to acyl chloride) and temperature (0–25°C) to enhance yield .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC/LCMS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Retention time and mass spectrometry (ESI+) should confirm molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₃F₂N₂O·HCl) .
  • Structural Confirmation :
    • ¹H/¹³C NMR : In DMSO-d₆, look for signals corresponding to the pyrrolidine ring (δ 2.5–3.5 ppm), fluorobenzoyl aromatic protons (δ 7.2–7.8 ppm), and amine protons (δ 8.0–8.5 ppm) .
    • ¹⁹F NMR : A singlet near -110 ppm confirms the 3-fluoro substitution .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory pharmacological data reported for this compound across different studies?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH, ionic strength).
    • Include positive controls (e.g., known mGlu receptor modulators like LY2389575) to validate assay reproducibility .
  • Data Reconciliation :
    • Perform meta-analysis of binding affinity (Ki) and functional potency (EC₅₀) data. Account for differences in radioligands (e.g., [³H]PCP vs. [³H]MK-801) and receptor subtypes .

Q. How can researchers determine the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In Vitro Studies :
    • Liver Microsomes : Incubate the compound with NADPH-fortified microsomes (human/rat) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
    • CYP Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4) to identify enzyme interactions .
  • In Vivo Pharmacokinetics :
    • Administer intravenously/orally to rodents. Collect plasma at timed intervals and analyze for half-life (t₁/₂) and bioavailability .

Q. What chromatographic methods are suitable for enantiomeric resolution of this compound?

Methodological Answer:

  • Chiral HPLC :
    • Column: Chiralpak IA/IB/IC (cellulose-based).
    • Mobile Phase: Hexane/isopropanol (85:15) with 0.1% diethylamine. Adjust flow rate (1.0 mL/min) and temperature (25°C) to achieve baseline separation (R > 1.5) .
  • Validation :
    • Compare retention times with enantiomerically pure standards (e.g., (R)- and (S)-forms synthesized via asymmetric catalysis) .

Q. How can researchers address discrepancies in solubility data for this compound across different solvent systems?

Methodological Answer:

  • Solubility Profiling :
    • Use shake-flask method: Saturate solvents (e.g., water, DMSO, ethanol) with the compound, filter, and quantify via UV-Vis (λmax ~260 nm) .
    • Account for pH effects: Measure solubility in buffered solutions (pH 1–10) to mimic physiological conditions .
  • Data Interpretation :
    • Cross-reference with Hansen solubility parameters (δD, δP, δH) to predict miscibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.